molecular formula C7H5FN2O B8202518 2-Fluoro-6-methoxynicotinonitrile

2-Fluoro-6-methoxynicotinonitrile

Cat. No.: B8202518
M. Wt: 152.13 g/mol
InChI Key: IGJSUSXWDVGSEW-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynicotinonitrile is an organic compound with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a nitrile group attached to a nicotinonitrile core. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxynicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of nicotinic acids or their derivatives.

    Reduction: Formation of aminonicotinonitriles.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Fluoro-6-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially inhibiting their function. The methoxy group may contribute to the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxynicotinonitrile is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-fluoro-6-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJSUSXWDVGSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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